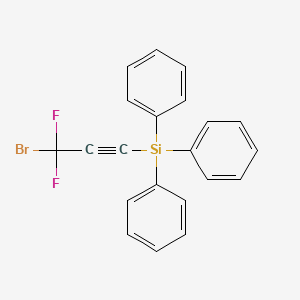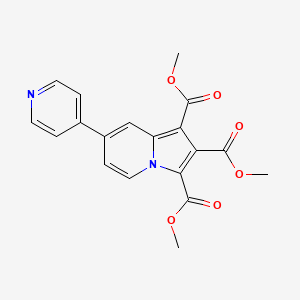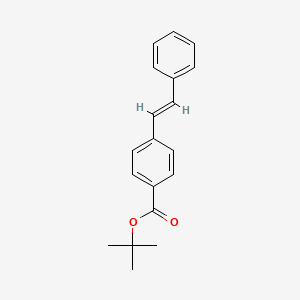
(E)-tert-butyl 4-styrylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-phenylethenyl)benzoate: is an organic compound with the molecular formula C19H20O2. It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group and a phenylethenyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One of the common methods for synthesizing tert-butyl 4-(2-phenylethenyl)benzoate involves the Suzuki–Miyaura coupling reaction.
Oxidative Coupling: Another method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide.
Industrial Production Methods: Industrial production of tert-butyl 4-(2-phenylethenyl)benzoate often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and organoboron reagents is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles such as nitronium ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3) are used to generate electrophiles for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Electrophilic Aromatic Substitution: Substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Tert-butyl 4-(2-phenylethenyl)benzoate is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine:
- The compound is studied for its potential biological activities and interactions with various biomolecules. It may serve as a precursor for the synthesis of biologically active compounds.
Industry:
- In the industrial sector, tert-butyl 4-(2-phenylethenyl)benzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-phenylethenyl)benzoate in chemical reactions involves the activation of the aromatic ring and the formation of reactive intermediates. In electrophilic aromatic substitution, the compound forms a benzenium ion intermediate, which then undergoes substitution by an electrophile . In oxidation reactions, the benzylic position is targeted, leading to the formation of benzoic acid derivatives .
Comparación Con Compuestos Similares
Tert-butylbenzoate: Similar in structure but lacks the phenylethenyl group.
Phenylethylbenzoate: Similar but lacks the tert-butyl group.
Vinyl 4-tert-butylbenzoate: Contains a vinyl group instead of a phenylethenyl group.
Uniqueness: Tert-butyl 4-(2-phenylethenyl)benzoate is unique due to the presence of both the tert-butyl and phenylethenyl groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C19H20O2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[(E)-2-phenylethenyl]benzoate |
InChI |
InChI=1S/C19H20O2/c1-19(2,3)21-18(20)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-14H,1-3H3/b10-9+ |
Clave InChI |
XBYYGUZLHAWYHU-MDZDMXLPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







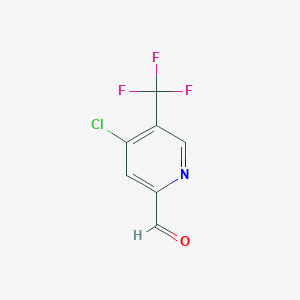
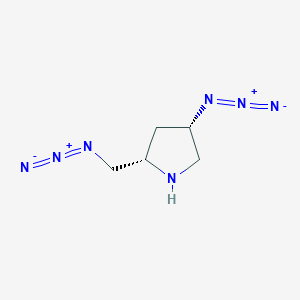
![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
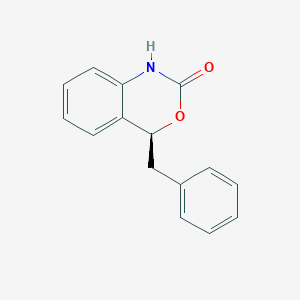
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
